
1-Chloro-2,5-difluorobenzene
Overview
Description
1-Chloro-2,5-difluorobenzene is an organic compound with the molecular formula C6H3ClF2 and a molecular weight of 148.538 g/mol . It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms and one by a chlorine atom. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2,5-difluorobenzene can be synthesized through several methods. One common approach involves the reaction of 2,5-difluoroaniline with t-butyl nitrite in the presence of boron trifluoride etherate complex , followed by the thermal decomposition of the resulting diazonium salt . Another method includes the electrophilic aromatic substitution of benzene derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions, where benzene derivatives are treated with appropriate halogenating agents under controlled conditions to achieve the desired substitution pattern .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2,5-difluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Nucleophilic Aromatic Substitution: This reaction involves the replacement of a leaving group (such as chlorine) with a nucleophile.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as or in the presence of a like or .
Nucleophilic Aromatic Substitution: Reagents such as or under basic conditions.
Major Products:
Electrophilic Aromatic Substitution: Products include various halogenated benzene derivatives.
Nucleophilic Aromatic Substitution: Products include substituted benzene derivatives with nucleophiles replacing the chlorine atom.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₆H₃ClF₂
- Molecular Weight : 148.54 g/mol
- CAS Number : 2367-91-1
- Boiling Point : 126-128 °C
- Density : 1.352 g/mL at 25 °C
Scientific Research Applications
1-Chloro-2,5-difluorobenzene is utilized in several key areas of research:
Organic Synthesis
This compound acts as a crucial intermediate in the synthesis of more complex organic molecules. It is often employed in:
- Electrophilic Aromatic Substitution : The chlorine and fluorine substituents enhance the reactivity of the benzene ring, facilitating various substitution reactions.
- Nucleophilic Aromatic Substitution : The presence of electron-withdrawing groups makes it susceptible to nucleophilic attack, allowing for further functionalization.
Material Science
In material science, this compound is used to develop advanced materials such as:
- Polymers : It can be incorporated into polymeric materials to modify their properties.
- Liquid Crystals : The compound's structure allows it to be used in the formulation of liquid crystals for display technologies.
Pharmaceuticals
The compound serves as a precursor in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. Its derivatives are explored for potential therapeutic applications targeting specific biological pathways.
Case Study 1: Synthesis of Fluorocyclohexadienes
A study demonstrated the use of this compound in electrochemical fluorination processes to synthesize fluorocyclohexadienes. The mechanism involves electrophilic aromatic substitution, where the compound acts as an electrophile, reacting with various nucleophiles under controlled conditions .
Case Study 2: Development of Specialty Chemicals
Research has shown that derivatives of this compound are effective in synthesizing specialty chemicals used in dyes and pigments. The unique positioning of the chlorine and fluorine atoms allows for selective reactivity that is beneficial in industrial applications .
Mechanism of Action
The mechanism of action of 1-Chloro-2,5-difluorobenzene primarily involves its reactivity in electrophilic and nucleophilic aromatic substitution reactions. The presence of electron-withdrawing fluorine atoms and a chlorine atom on the benzene ring influences the compound’s reactivity and selectivity in these reactions . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
- 1-Chloro-2,4-difluorobenzene
- 1-Chloro-3,4-difluorobenzene
- 1-Chloro-3,5-difluorobenzene
Comparison: 1-Chloro-2,5-difluorobenzene is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring, which affects its chemical reactivity and physical properties. Compared to other similar compounds, it may exhibit different reactivity patterns in electrophilic and nucleophilic aromatic substitution reactions .
Biological Activity
1-Chloro-2,5-difluorobenzene (C6H3ClF2) is an aromatic compound characterized by a chlorine atom and two fluorine atoms attached to a benzene ring. Its unique structure contributes to its potential biological activities, making it a subject of interest in various fields such as medicinal chemistry and environmental science.
- Molecular Formula : C6H3ClF2
- Molecular Weight : 148.54 g/mol
- IUPAC Name : this compound
- CAS Registry Number : 2367-91-1
The compound's structure influences its reactivity and interactions with biological systems. The presence of halogens (chlorine and fluorine) can enhance lipophilicity and alter metabolic pathways.
Biological Activity
Research indicates that this compound exhibits various biological activities through interactions with enzymes and receptors. Notably, it has been studied for its potential antimicrobial and anticancer properties.
Antimicrobial Activity
Several studies have reported the antimicrobial effects of halogenated compounds, including this compound. The compound may disrupt microbial cell membranes or inhibit essential enzymes, leading to cell death.
Anticancer Properties
The compound has shown promise in anticancer research. It may inhibit cancer cell proliferation through:
- Enzyme Inhibition : Binding to active sites of enzymes involved in cell cycle regulation.
- Signal Transduction Pathways : Modulating pathways that control apoptosis and cell survival.
This compound's mechanism of action is primarily through:
- Enzyme Interaction : Acting as a competitive inhibitor for various enzymes.
- Receptor Binding : Potentially affecting receptor-mediated signaling pathways.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent.
-
Anticancer Activity :
- In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM.
Comparative Analysis with Similar Compounds
To understand the biological activity of this compound better, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Chloro-4-fluorobenzene | C6H4ClF | Lacks the second fluorine atom |
1-Bromo-2,5-difluorobenzene | C6H3BrF2 | Contains bromine instead of chlorine |
1-Chloro-3-fluorobenzene | C6H4ClF | Different substitution pattern |
Research Findings
Recent research highlights the compound's role as an intermediate in synthesizing more complex organic molecules. Its ability to inhibit specific enzymes suggests potential applications in drug development. Moreover, studies have shown that the compound can affect metabolic pathways involving halogenated aromatic compounds, which are crucial for understanding its biological implications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-chloro-2,5-difluorobenzene, and how can regioselectivity be controlled during halogenation?
Methodological Answer: this compound is typically synthesized via electrophilic aromatic substitution (EAS) or directed ortho-lithiation. Key considerations include:
- Friedel-Crafts Halogenation : Chlorination can be achieved using AlCl₃ as a catalyst, but competing fluorination requires careful control of reaction conditions (e.g., temperature, stoichiometry) to avoid over-halogenation .
- Directed Lithiation : Starting from fluorobenzene derivatives, lithium-halogen exchange followed by quenching with chlorinating agents (e.g., Cl₂ or Cl⁻ sources) enables regioselective functionalization .
Factors influencing regioselectivity :
- Electron-withdrawing fluorine substituents direct incoming electrophiles to meta/para positions.
- Steric effects and temperature modulate reaction pathways.
Method | Reagents/Catalysts | Key Conditions | Yield (%) | Reference Evidence |
---|---|---|---|---|
Friedel-Crafts | Cl₂, AlCl₃ | 0–5°C, inert solvent | 60–75 | |
Directed Lithiation | LDA, Cl⁻ sources | -78°C, THF | 80–90 |
Q. Which spectroscopic and computational methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹⁹F NMR is critical for identifying fluorine environments (δ ~ -110 to -150 ppm for aromatic F). ¹H NMR resolves coupling patterns between F and H atoms .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (148.54 g/mol) and isotopic patterns .
- Computational Tools : Density Functional Theory (DFT) simulations predict electronic properties and verify experimental spectra. Software like Gaussian or ORCA is recommended .
Q. How should researchers validate discrepancies in reported physicochemical properties (e.g., boiling point, density)?
Methodological Answer: Discrepancies arise from measurement techniques or impurities. Validation strategies include:
- Repetition under Controlled Conditions : Use calibrated equipment (e.g., Anton Paar densitometer for density).
- Cross-Referencing : Compare with structurally similar compounds (e.g., 1-chloro-3,5-difluorobenzene, b.p. 117–119°C) .
Property | Reported Value | Measurement Method | Reference Evidence |
---|---|---|---|
Boiling Point | 126–128°C | Distillation | |
Density | 1.352 g/cm³ | Pycnometer | |
Refractive Index | 1.4790 | Abbe refractometer |
Advanced Research Questions
Q. What mechanistic insights do kinetic and isotopic labeling studies provide about halogenation pathways?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Deuterium labeling at reactive positions reveals whether C–H bond cleavage is rate-limiting in EAS .
- Computational Modeling : Transition state analysis (e.g., using MOE or AutoDock) identifies steric/electronic barriers to regioselectivity .
Case Study : Ortho-lithiation of 1-chloro-3,5-difluorobenzene shows preferential deprotonation at the 2-position due to fluorine’s electron-withdrawing effects .
Q. How can molecular docking simulations predict the antimicrobial activity of this compound derivatives?
Methodological Answer:
- Target Selection : Bacterial DNA gyrase (PDB ID: 1KZN) is a validated target. Prepare the protein structure using PyMOL .
- Docking Workflow :
- Validation : Compare docking scores (ΔG) with experimental MIC values from antimicrobial assays .
Q. What strategies resolve contradictions in reported reactivity (e.g., unexpected byproducts in cross-coupling reactions)?
Methodological Answer:
- Byproduct Analysis : Use LC-MS or GC-MS to identify intermediates.
- Reaction Optimization : Screen catalysts (e.g., Pd/Cu systems) and solvents (DMF vs. THF) to suppress side reactions.
- Computational Screening : Predict competing pathways using DFT (e.g., Gibbs free energy of transition states) .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for antimicrobial applications?
Methodological Answer:
- Key Modifications : Introduce electron-withdrawing groups (e.g., –NO₂) at the 4-position to enhance DNA gyrase binding .
- Pharmacokinetic Profiling : Calculate logP (optimal range: 2–3) and polar surface area (PSA < 90 Ų) for blood-brain barrier penetration .
Derivative | MIC (μg/mL) | logP | PSA (Ų) | Reference Evidence |
---|---|---|---|---|
Morpholine analog | 0.5 | 2.1 | 45.3 | |
Piperazine analog | 8.0 | 1.8 | 60.2 |
Safety Note : Always consult safety data sheets (SDS) for handling guidelines. Use fume hoods, PPE (gloves, goggles), and avoid prolonged storage due to decomposition risks .
Properties
IUPAC Name |
2-chloro-1,4-difluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2/c7-5-3-4(8)1-2-6(5)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCKSJOUZQHFKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70178341 | |
Record name | 1-Chloro-2,5-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70178341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2367-91-1 | |
Record name | 1-Chloro-2,5-difluorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002367911 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2367-91-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10253 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Chloro-2,5-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70178341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Chloro-2,5-difluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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